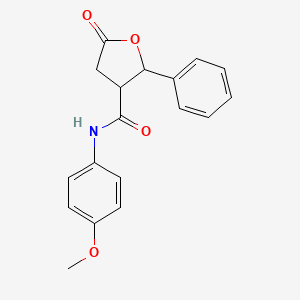
N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide
説明
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide and its derivatives involves multiple steps, including the use of bromobenzene-d5 and biphenyl-d10 as starting materials in the presence of catalysts and specific reactants to achieve the desired compound. The synthesis process is designed to introduce specific functional groups, optimize yields, and ensure the purity of the final product (Stephens et al., 2001).
Molecular Structure Analysis
The molecular and solid-state structure of related furan derivatives has been thoroughly investigated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies provide detailed insights into the triclinic space group, molecular geometry, vibrational frequencies, and the intermolecular interactions within the crystal structure. Such analyses are crucial for understanding the compound's stability, reactivity, and potential applications (Rahmani et al., 2017).
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, to introduce different substituents, demonstrating its versatile reactivity. These reactions are pivotal for exploring the compound's chemical behavior and for the synthesis of derivatives with potential antibacterial activities (Siddiqa et al., 2022). Furthermore, the interaction of the compound with other chemical entities and its behavior in the presence of specific reagents are of significant interest in medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties of N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide derivatives, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray diffraction techniques and computational methods are employed to elucidate these properties, which are essential for the compound's application in various fields (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the compound's ability to undergo specific reactions, are fundamental aspects of research. Studies have explored the compound's potential as a prodrug, its enzymatic transformations, and its interactions at the molecular level, providing insights into its pharmacological potentials and applications in drug design (Midgley et al., 2007).
科学的研究の応用
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry and drug discovery, N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide-related compounds have been synthesized and evaluated for their therapeutic potential. For instance, derivatives of this compound have shown activity against different strains of Plasmodium falciparum, highlighting their potential in anti-malarial therapy (Hermann et al., 2021). Additionally, the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, which incorporate structural features similar to the target compound, have been explored, indicating their relevance in addressing diabetes through α-amylase inhibition assays (Lalpara et al., 2021).
Targeted Therapy Research
Compounds structurally related to N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide have been investigated for their selectivity and efficacy in targeted therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating their potential in cancer therapy through the inhibition of specific kinase pathways (Schroeder et al., 2009).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of related prodrugs have been studied, providing insights into their systemic bioavailability, clearance, and conversion into active metabolites. Such research is crucial for the development of orally efficacious drugs with improved systemic exposure, as seen in studies involving prodrugs of antiprotozoal and antifungal agents (Midgley et al., 2007).
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, compounds related to N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide have contributed to the development of new supramolecular packing motifs. For instance, structures exhibiting π-stacked rods encased in triply helical hydrogen bonded amide strands have been synthesized, demonstrating a novel mode of organization that could influence the design of columnar liquid crystals (Lightfoot et al., 1999).
特性
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-2-phenyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-14-9-7-13(8-10-14)19-18(21)15-11-16(20)23-17(15)12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBZSPSVRDEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)OC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



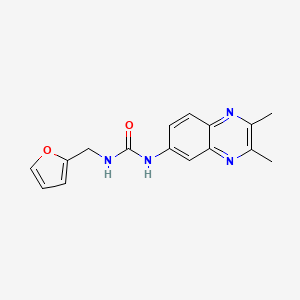
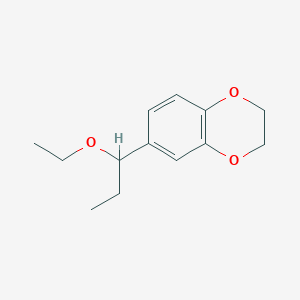
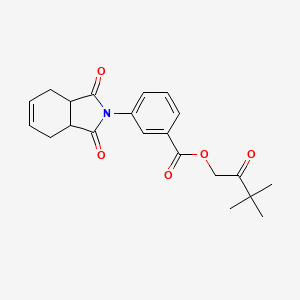
![3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4007934.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007936.png)
![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)
![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)
![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)
![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)
![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)
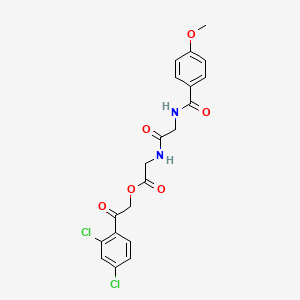
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)